2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-7(11)5-2-3-9-4-6(5)8(10)12/h5-6,9H,2-4H2,1H3 |
InChI Key |
XCQZRPQNGXFZSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CCNCC2C1=O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of Key Intermediates
- The synthesis begins with the preparation of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate.
- Optical resolution is achieved by enzymatic hydrolysis, isolating the (2S,3R) isomer with optical purity above 99%.
- Extraction with organic solvents and pH adjustments using strong bases (e.g., 30% NaOH) and acids (e.g., aqueous HCl) are employed to separate and purify intermediates.
Conversion to Hexahydrofuro[3,4-c]pyridine-5,7-dione Intermediate
Final Cyclization and Reduction to Target Compound
- The hexahydrofuro intermediate is converted to the octahydro-pyrrolo[3,4-c]pyridine core through a series of steps:
- Catalytic hydrogenation (e.g., Pd/C catalyst at 40–80 °C and 5–20 bar pressure) under anhydrous conditions is also used to avoid formation of undesired isomers.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Optical resolution | Enzymatic hydrolysis, 30% NaOH, aqueous HCl | Ambient to mild heat | Variable | Achieves >99% optical purity |
| Acid-catalyzed cyclization | Aqueous HCl reflux | 100 °C (reflux) | 2–4 hours | Converts intermediate to hexahydrofuro compound |
| Condensation | Anhydride (e.g., acetic anhydride) | Ambient to mild heat | Variable | Forms dione intermediate |
| Cyclization in inert solvent | Toluene | 70–100 °C | Variable | Promotes ring closure |
| Acid reflux | Hydrochloric acid | Reflux | 4–10 hours | Further ring closure and purification |
| Reduction | LiAlH4 or catalytic hydrogenation (Pd/C) | 40–80 °C | Hours | Final reduction to target compound |
Research Findings and Optimization
- The stereoselective synthesis yields the desired isomer with optical purity exceeding 99%, avoiding the need for recycling resolution agents.
- The use of strong acids under reflux is critical for efficient cyclization and conversion of intermediates.
- Catalytic hydrogenation under anhydrous conditions prevents formation of trans isomers, ensuring stereochemical integrity.
- The choice of solvent and reaction time significantly affects yield and purity; toluene and controlled reflux times are preferred.
- Enzymatic hydrolysis provides a practical and scalable method for optical resolution of racemic intermediates.
Summary Table of Preparation Steps
| Stage | Intermediate/Formulation | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Racemic intermediate | Dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate | Enzymatic hydrolysis, NaOH, HCl | Optical resolution to (2S,3R) isomer |
| 2. Cyclization | Hexahydrofuro[3,4-c]pyridine-5,7-dione | Aqueous HCl reflux, anhydride | Formation of dione intermediate |
| 3. Ring closure | Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione | Toluene reflux, HCl reflux | Formation of bicyclic core |
| 4. Reduction | Final compound | LiAlH4 or Pd/C hydrogenation | Target compound with high purity |
Additional Notes
- The synthesis is sensitive to reaction environment moisture; anhydrous conditions are essential during reduction steps to maintain stereochemical purity.
- Protective groups such as benzyl amine derivatives may be used in intermediate steps to enhance selectivity and yield.
- The process is adaptable for various alkyl substituents, with methyl being a common choice for the alkyl group in the target compound.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation reactions involve the introduction of oxygen-containing functional groups into the molecule. Common reagents for oxidation include potassium permanganate and chromium trioxide. These reactions can lead to the formation of ketones or carboxylic acids, depending on the specific conditions and reagents used.
Reduction Reactions
Reduction reactions involve the removal of oxygen-containing functional groups or the reduction of double bonds. Lithium aluminum hydride and sodium borohydride are typical reagents used in these reactions. The products can include alcohols or alkanes, depending on the starting material and reaction conditions.
Substitution Reactions
Substitution reactions involve replacing one functional group with another. Halogens and nucleophiles are commonly used reagents under appropriate conditions. These reactions can lead to a variety of derivatives with different functional groups attached to the pyrrolopyridine core.
Reaction Conditions and Reagents
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic solvents, variable temperatures |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Organic solvents, typically under inert atmosphere |
| Substitution | Halogens, Nucleophiles | Variable solvents and temperatures, often with catalysts |
Biological and Chemical Significance
Pyrrolopyridine derivatives, including 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione, have been explored for their biological activities, such as analgesic, antidiabetic, antimycobacterial, antiviral, and anticancer properties . The ability to modify these compounds through chemical reactions can enhance or alter their biological profiles, making them valuable for drug discovery and development.
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine can effectively reduce blood glucose levels without significantly affecting circulating insulin concentrations. These compounds stimulate glucose uptake in muscle and fat cells, enhancing insulin sensitivity. For instance, a study demonstrated that specific derivatives increased insulin sensitivity by 7.4% to 37.4% in adipocytes at varying concentrations (0.3–100 µM) .
Anticancer Activity
The anticancer potential of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine derivatives has been assessed through cytotoxicity tests against various cancer cell lines. Notably, certain compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells . The derivatives have also been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis, suggesting their role in cancer treatment through metabolic modulation .
Analgesic Activity
Studies have shown that certain derivatives possess significant analgesic properties. In behavioral tests such as the hot plate and writhing tests on mice, some compounds demonstrated effectiveness comparable to morphine and aspirin . The structure-activity relationship analysis indicated that modifications to the pyrrolo[3,4-c]pyridine framework could enhance analgesic efficacy while minimizing toxicity.
Antiviral Activity
Emerging research suggests that pyrrolo[3,4-c]pyridine derivatives may exhibit antiviral properties against various viral pathogens. Their mechanism of action often involves interference with viral replication processes, although specific studies on 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine are still limited .
Case Studies
Synthesis and Derivative Development
The synthesis of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine derivatives involves various organic reactions that allow for structural modifications to enhance biological activity. Researchers are actively exploring new synthetic pathways to create more potent analogs with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of pyrrolo[3,4-c]pyridine derivatives vary significantly based on substituent positions and ring saturation. Below is a detailed comparison with key analogs:
Structural Modifications and Stability
- Photostability : Derivatives with aliphatic chains or electron-withdrawing groups (e.g., tetrafluorophenyl) exhibit improved resistance to hydrolysis and oxidation but increased photosensitivity . The target compound’s octahydro structure may reduce photodegradation compared to unsaturated analogs.
- pH Sensitivity : Pyrrolo[3,4-c]pyridines are unstable in alkaline media but stable in neutral conditions. The 2-methyl substituent could enhance stability in acidic environments compared to unsubstituted analogs .
- Metabolic Stability : Compounds with bulky substituents (e.g., oxadiazole) show good microsomal stability but poor plasma exposure due to high clearance . The target compound’s saturation may reduce metabolic degradation.
Key Research Findings and Implications
Activity-SAR Relationships :
- C2 Substitution : Bulky groups (e.g., benzyl) enhance antimycobacterial activity but reduce solubility. The 2-methyl group in the target compound may balance steric effects and bioavailability .
- C6 Modifications : Oxadiazole or phenyl groups improve target engagement (e.g., Mtb inhibition or antitumor activity) .
- Saturation : Octahydro structures (vs. unsaturated) may enhance CNS penetration and metabolic stability, making the target compound suitable for neuroactive applications .
Pharmacokinetic Challenges :
- High clearance observed in antimycobacterial analogs highlights the need for prodrug strategies or formulation improvements .
- The target compound’s structural features (e.g., saturation, methyl group) could address solubility and exposure limitations seen in analogs.
Stability Considerations :
- Photodegradation and pH sensitivity necessitate protective formulations for clinical use. The target compound’s stability profile warrants further study under ICH guidelines .
Biological Activity
2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of analgesic and sedative properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a pyrrolidine ring fused with a pyridine moiety. The molecular formula is with a molecular weight of approximately 155.20 g/mol. Its structural attributes contribute to its pharmacological properties.
Analgesic and Sedative Effects
Research has indicated that derivatives of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione exhibit significant analgesic and sedative activities. In a study conducted by researchers, various derivatives were synthesized and tested for their effects using the “hot plate” and “writhing” tests. The results showed that several compounds were more effective than aspirin and comparable to morphine in their analgesic effects .
Table 1: Comparative Analgesic Activity of Pyrrolo[3,4-c]pyridine Derivatives
| Compound | Analgesic Activity (Writhing Test) | Sedative Activity (Thiopental Sleep Duration) |
|---|---|---|
| Aspirin | Reference | N/A |
| Morphine | High | High |
| Compound 9 | Higher than Aspirin | Prolonged |
| Compound 11 | Comparable to Morphine | Prolonged |
The analgesic mechanism appears to involve modulation of pain pathways in the central nervous system (CNS). The compounds were shown to inhibit locomotor activity in mice significantly, suggesting CNS depressant properties that contribute to their sedative effects . The relationship between chemical structure and biological activity was also explored, indicating that modifications in the alkyl linker between the arylamine and the imide moiety influenced activity levels.
Molecular Docking Studies
Recent studies have employed molecular docking techniques to investigate the interaction of these compounds with various biological targets. For instance, a study highlighted the potential of certain derivatives as inhibitors of key proteins involved in viral replication pathways, particularly against SARS-CoV-2 proteases .
Table 2: Molecular Docking Results for Selected Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Compound A | SARS-CoV-2 M Pro | -7.8 |
| Compound B | Papain-like Protease | -8.5 |
| Compound C | CDK2 | -6.9 |
Case Studies
In a notable case study involving the synthesis of new derivatives, researchers reported on the efficacy of these compounds against pain models in rodents. The findings indicated that specific modifications led to enhanced analgesic properties without significant toxicity compared to traditional analgesics like morphine .
Additionally, another study focused on the synthesis of derivatives aimed at targeting multiple pathways associated with inflammation and pain signaling, demonstrating promising results in preclinical models .
Q & A
Advanced Research Question
- In vitro : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv (e.g., MIC = 0.132 μM for pyrrolo[3,4-c]pyridine-1,3-dione derivatives) .
- In vivo : Acute murine infection models to assess bacterial load reduction in lungs and spleen. Dose optimization (e.g., 50 mg/kg oral) and toxicity profiling (e.g., liver enzyme assays) are critical .
- Target validation : QcrB inhibition studies using cytochrome bc₁ complex assays to confirm respiratory chain disruption .
How can stereochemical purity of octahydro-pyrrolo[3,4-c]pyridine derivatives be ensured during synthesis?
Basic Research Question
- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak®) to resolve enantiomers.
- NMR spectroscopy : NOESY or Mosher’s ester analysis to confirm absolute configuration .
- Crystallography : X-ray diffraction for unambiguous stereochemical assignment, particularly for cis/trans fused bicyclic systems .
What computational strategies predict the binding affinity of 2-methyl derivatives to Janus kinase 3 (JAK3) for immunomodulatory applications?
Advanced Research Question
- Molecular docking : Glide or AutoDock Vina to model interactions with JAK3’s ATP-binding pocket (e.g., hydrogen bonding with Leu905 and Glu903) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for pyrrolo[3,4-c]pyridine-1,3-dione-JAK3 complexes) .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methyl vs. isopropyl groups) .
How do structural modifications (e.g., alkyl linker length) impact the biological activity of pyrrolo[3,4-c]pyridine-1,3-dione derivatives?
Advanced Research Question
- Shortening alkyl linkers : Reducing from two methylene (E) to one (D) groups decreases solubility but enhances membrane permeability (logP increase by 0.5–1.0) .
- Substitution patterns : 3-Isobutyl-3-phenyl derivatives (e.g., R06039-478) showed 10-fold higher NPSR antagonism (pA₂ = 7.51) than unsubstituted analogues .
- Heteroatom incorporation : Replacing furan oxygen with sulfur in tetrahydrofuro[3,4-c]pyridines improved metabolic stability (t₁/₂ increase from 2 to 6 hours) .
What safety protocols are critical for handling pyrrolo[3,4-c]pyridine derivatives in laboratory settings?
Basic Research Question
- Storage : Protect from light and moisture (desiccated at –20°C) to prevent degradation .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for synthesis steps involving chlorinated solvents (e.g., CH₂Cl₂) .
- Emergency procedures : Immediate eye wash and ventilation for accidental exposure to intermediates (e.g., morpholine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
